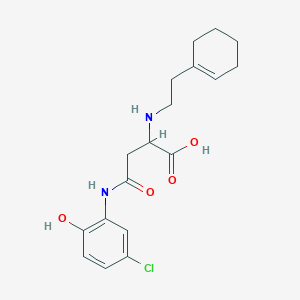
4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, a hydroxy group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One possible route could include:
Nitration and Reduction: Starting with a chlorinated phenol, nitration followed by reduction can introduce the amino group.
Amidation: The amino group can then be reacted with a suitable carboxylic acid derivative to form the amide bond.
Cyclohexene Introduction: The cyclohexene moiety can be introduced via a Heck reaction or similar coupling reaction.
Final Assembly: The final steps would involve the formation of the butanoic acid moiety through appropriate carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: The cyclohexene moiety can participate in coupling reactions such as Heck or Suzuki reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd-C (Hydrogenation with palladium on carbon).
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or NH3 (Ammonia).
Coupling Reactions: Catalysts like Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could yield a variety of substituted phenyl derivatives.
Scientific Research Applications
4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid may have applications in:
Medicinal Chemistry: Potential use as a drug candidate or intermediate in drug synthesis.
Organic Synthesis: Use as a building block for more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the biological context and the specific targets.
Comparison with Similar Compounds
Similar Compounds
4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohexyl)ethyl)amino)-4-oxobutanoic acid: Similar structure but with a fully saturated cyclohexyl group.
4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxopentanoic acid: Similar structure but with an additional carbon in the butanoic acid chain.
Uniqueness
The presence of the cyclohex-1-en-1-yl group and the specific arrangement of functional groups in 4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid may confer unique chemical and biological properties compared to similar compounds. These differences could affect its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C18H23ClN2O4 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
4-(5-chloro-2-hydroxyanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H23ClN2O4/c19-13-6-7-16(22)14(10-13)21-17(23)11-15(18(24)25)20-9-8-12-4-2-1-3-5-12/h4,6-7,10,15,20,22H,1-3,5,8-9,11H2,(H,21,23)(H,24,25) |
InChI Key |
ZPHMXHGRMNFKMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(CC(=O)NC2=C(C=CC(=C2)Cl)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,4,5-Trichlorophenyl)sulfonyl]morpholine](/img/structure/B15105834.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15105846.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15105850.png)
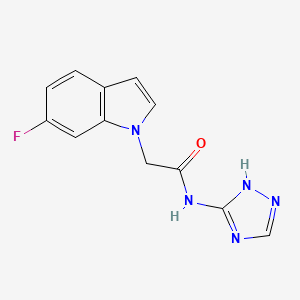
![N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B15105860.png)
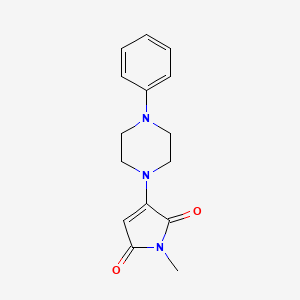
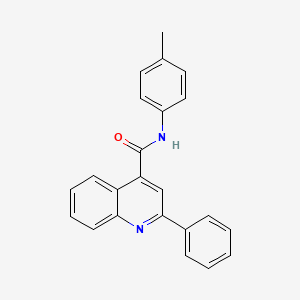
![Butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate](/img/structure/B15105893.png)
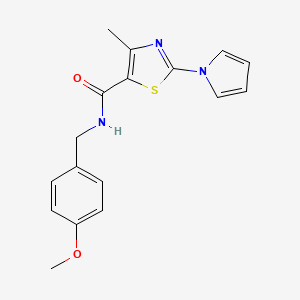
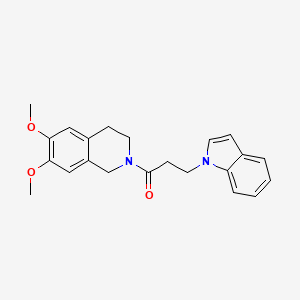
![(5-fluoro-1-methyl-1H-indol-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15105914.png)
![N-(4-methoxyphenyl)-2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B15105920.png)
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)-2-p henylacetamide](/img/structure/B15105930.png)
![2-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B15105931.png)
